5-Aminophthalide
Overview
Description
5-Aminophthalide is an organic compound with the chemical formula C8H7NO2. It is a white crystalline solid that is soluble in water and organic solvents such as alcohols and ethers. This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and photosensitive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Aminophthalide typically involves the reaction of phthalide with an excess of anhydrous aminoacetic acid at an appropriate temperature. After the reaction is completed, the product is purified by crystallization or other techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Aminophthalide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various substituted phthalides .
Scientific Research Applications
5-Aminophthalide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antiviral activities.
Industry: This compound is used in the production of dyes and photosensitive materials, making it valuable in the textile and photographic industries
Mechanism of Action
The mechanism of action of 5-Aminophthalide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-benzofuran-1-one
- 5-Amino-3H-isobenzofuran-1-one
- 5-Aminophenyl Phthalein
Uniqueness
5-Aminophthalide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility, making it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
5-amino-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUWQMUWFPFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215707 | |
Record name | 5-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65399-05-5 | |
Record name | 5-Aminophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65399-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065399055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminophthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINOPHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TMN4XTM2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-aminophthalide and its significance in pharmaceutical synthesis?
A1: this compound (5-amino-3H-isobenzofuran-1-one), with the molecular formula C8H7NO2, is a crucial intermediate in synthesizing citalopram []. This compound exhibits a planar molecular structure, as revealed by crystallographic data []. This planarity, stabilized by N-H···O and N-H···N hydrogen bonds, might influence its interactions with other molecules and its role in pharmaceutical synthesis [].
Q2: How does the structure of this compound relate to its use as a precursor for other compounds, particularly in the context of the provided research?
A2: While the provided research focuses on this compound's crystallographic data [], it's important to note its role as a versatile precursor in organic synthesis. The presence of both amine (-NH2) and lactone (cyclic ester) functionalities allows for diverse chemical modifications. These modifications are essential for developing new derivatives, such as the 4-aminomethylcyclohexanecarboxylic acid derivatives discussed in the other paper []. These derivatives were explored for their antiplasmin activity, highlighting the potential of this compound-derived compounds in medicinal chemistry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.